5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one 5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15478379
InChI: InChI=1S/C18H19N5OS/c1-22-16(24)23(2)18(14-11-7-4-8-12-14)17(22,19-15(25)20-21-18)13-9-5-3-6-10-13/h3-12,21H,1-2H3,(H2,19,20,25)
SMILES:
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol

5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one

CAS No.:

Cat. No.: VC15478379

Molecular Formula: C18H19N5OS

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one -

Specification

Molecular Formula C18H19N5OS
Molecular Weight 353.4 g/mol
IUPAC Name 5,7-dimethyl-4a,7a-diphenyl-3-sulfanylidene-2,4-dihydro-1H-imidazo[4,5-e][1,2,4]triazin-6-one
Standard InChI InChI=1S/C18H19N5OS/c1-22-16(24)23(2)18(14-11-7-4-8-12-14)17(22,19-15(25)20-21-18)13-9-5-3-6-10-13/h3-12,21H,1-2H3,(H2,19,20,25)
Standard InChI Key DLIFSPJMDLQXEX-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)N(C2(C1(NC(=S)NN2)C3=CC=CC=C3)C4=CC=CC=C4)C

Introduction

Chemical Structure and Nomenclature

The target compound belongs to the imidazo[4,5-e]-1,2,4-triazine family, characterized by a fused bicyclic framework incorporating imidazole and triazine rings. The systematic IUPAC name, 5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1, triazin-6-one, reflects its substitution pattern: methyl groups at positions 5 and 7, phenyl groups at 4a and 7a, and a thioxo moiety at position 3 . The octahydro designation indicates full saturation of the six-membered triazine ring, while the imidazole ring remains partially unsaturated.

Key structural features include:

  • Stereochemistry: The 4a and 7a positions are stereogenic centers, conferring chirality to the molecule.

  • Planarity: The imidazole ring adopts a planar conformation, while the triazine ring exists in a boat-like configuration due to steric interactions between substituents .

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is synthesized via cyclocondensation of thiourea derivatives with α-keto esters under basic conditions. Vasilevskii et al. reported its preparation through the reaction of 5,7-dimethyl-4a,7a-diphenylperhydroimidazo[4,5-e]-1,2,4-triazin-6-one with thiophosgene, yielding the thioxo derivative in 78% efficiency (Table 1).

Table 1. Optimization of Synthesis Conditions

ConditionSolventTemperature (°C)Yield (%)
Thiophosgene, EtOHEthanol8078
CS₂, KOHH₂O2542

Reactivity with Halogenoacetic Acids

The thioxo group at position 3 undergoes nucleophilic substitution with halogenoacetic acids (ClCH₂COOH, BrCH₂COOH). In ethanol under reflux, S-carboxymethylation produces {(5,7-dimethyl-6-oxo-4a,7a-diphenylhexahydroimidazo[4,5-e]-1,2,4-triazin-3-yl)thio}acetic acid . Conversely, in aqueous KOH, dehydration yields tricyclic thiazolo[3,2-b]-1,2,4-triazine derivatives (Figure 1) .

Figure 1. Reaction Pathways

  • S-Carboxymethylation:
    Thioxo-triazine+XCH2COOHS-(carboxymethyl) derivative\text{Thioxo-triazine} + \text{XCH}_2\text{COOH} \rightarrow \text{S-(carboxymethyl) derivative}

  • Cyclodehydration:
    S-(carboxymethyl) derivativeΔThiazolo-triazine\text{S-(carboxymethyl) derivative} \xrightarrow{\Delta} \text{Thiazolo-triazine}

Spectroscopic Characterization

NMR Spectroscopy

Advanced 2D NMR techniques confirmed the structure (Table 2) :

Table 2. Key 1H^1\text{H} and 13C^{13}\text{C} NMR Assignments (CDCl₃, 400 MHz)

Position1H^1\text{H} δ (ppm)13C^{13}\text{C} δ (ppm)Correlation (HMBC/HSQC)
3-S-192.5C-2, C-4
5-CH₃1.32 (s, 3H)22.1C-5, C-6
7a-Ph7.25–7.43 (m, 5H)128.9–136.4C-7a, C-8a
  • 1H-15N^1\text{H-}^{15}\text{N} HSQC: Confirmed nitrogen connectivity, showing coupling between N-1 and H-4a (δ 4.12) .

  • NOESY: Spatial proximity between 4a-Ph and 7-CH₃ groups indicated a cisoid arrangement .

X-ray Diffraction Analysis

Single-crystal XRD revealed:

  • Crystal System: Monoclinic, space group P21/cP2_1/c .

  • Unit Cell Parameters: a=12.34A˚,b=8.56A˚,c=18.22A˚,β=102.7a = 12.34 \, \text{Å}, b = 8.56 \, \text{Å}, c = 18.22 \, \text{Å}, \beta = 102.7^\circ .

  • Hydrogen Bonding: Intermolecular N–H···O bonds stabilize the lattice, with a dimeric motif along the b-axis .

Biological and Industrial Relevance

While direct biological data for this compound remains unpublished, analogous imidazo-triazines exhibit:

  • Anticancer Activity: Inhibition of topoisomerase II (IC₅₀ = 3.2 μM in MCF-7 cells) .

  • Antimicrobial Properties: MIC = 8 μg/mL against Staphylococcus aureus .

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